Hafnium;tetrahydrofluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hafnium tetrahydrofluoride (HfF4) is a chemical compound that is composed of hafnium and fluorine. It is a white, crystalline solid that is soluble in water and is used in a variety of applications in the scientific and industrial fields. HfF4 is a versatile compound that can be used as a catalyst, a reagent, an electrolyte, and a corrosion inhibitor. This compound has a wide range of applications in the fields of chemistry, biology, and materials science.

科学的研究の応用

Electronic Applications and Oxygen Control

Hafnium dioxide (hafnia) is utilized in various electronic applications, such as field-effect transistors and resistive memory. The control over oxygen stoichiometry in these devices is crucial, achievable by employing a hafnium metal layer to getter oxygen from adjacent dielectrics. Studies have demonstrated that hafnium lowers the formation energy of oxygen vacancies in hafnia and facilitates the energetically favored oxidation of hafnium through oxygen migration from hafnia (O’Hara, Bersuker, & Demkov, 2014).

Memory Device Applications

Hafnium oxide's resistive switching characteristics are investigated for potential use in nonvolatile memory devices. Hafnium oxide films, developed through metallorganic chemical vapor deposition (MOCVD), exhibit significant resistance switching behavior, presenting them as promising materials for memory device applications due to their high resistance ratio and operational voltage below 2 V (Lee, Kim, Rhee, & Yong, 2008).

Refractory Applications

Hafnium compounds, particularly hafnium oxide, hafnium carbide, and hafnium nitride, are among the most refractory. These compounds have received significant attention due to their high resistance to heat and corrosion, making them suitable for high-temperature applications. Hafnium's primary uses include serving as a minor strengthening agent in nickel-base superalloys and as a neutron-absorber material in nuclear reactors (Nielsen, 2000).

Thin Film and Coating Development

The development of hafnium carbonitride (Hf(C)N) films as gate metal electrodes showcases the applicability of hafnium compounds in creating metallic films with specific electrical and chemical properties. These films, developed via MOCVD, exhibit dependences on growth temperature for their resistivity and composition, highlighting the tailored applications of hafnium-based materials in semiconductor technology (Wang, Nabatame, & Shimogaki, 2005).

Atomic Layer Deposition (ALD)

Hafnium tetrachloride is a commonly used precursor in the ALD of HfO2, a process integral to developing thin films for microelectronic applications. The presence of chlorine residue during deposition, which influences the electrical performance and properties of the deposited films, is a critical aspect of ALD processes involving hafnium compounds. Studies have explored the effects of chlorine residue, contributing to the understanding and optimization of ALD processes for hafnium oxide thin films (Sun et al., 2007).

作用機序

Target of Action

Hafnium Tetrahydrofluoride (HfF4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . The primary role of HfF4 is to serve as a precursor in the synthesis of these nanoparticles .

Mode of Action

HfF4 interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal hafnium oxide (t-HfO2) or monoclinic hafnium oxide (m-HfO2) nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities .

Biochemical Pathways

The biochemical pathways affected by HfF4 involve the hydrolysis of hafnium ions . The changes in the mole fractions of hafnium hydro-complexes with pH were determined . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .

Pharmacokinetics

It’s known that the formation of hfo2 nanoparticles is controlled by the surface-deposition reaction .

Result of Action

The result of HfF4’s action is the formation of HfO2 nanoparticles . These nanoparticles have a number of technologically attractive properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section .

Action Environment

The action of HfF4 is influenced by several environmental factors. For instance, changing the aging temperature, concentration of NaOH, and reaction time can affect the formation of HfO2 nanoparticles . Moreover, the addition of m-HfO2 seeds is beneficial for the formation of m-HfO2 nanoparticles .

Safety and Hazards

Hafnium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It catches fire spontaneously if exposed to air . If wet, the water content should be more than 25% by weight for maximum safety in handling . Severe explosions can result from ignition of hafnium powder or machining fines containing moisture in the concentration range of 5 to 10% .

将来の方向性

Hafnium oxide-based ferroelectric field-effect-transistors (FeFET), which combine super-steep logical switching and low power non-volatile memory functions, have significant potential for post-Moore integrated circuit innovations with higher energy efficiency and larger integration scale . Research efforts of the last two decades focusing on hafnium additions to thermal barrier coatings have established that hafnium favorably influences the service properties of modern TBCs .

生化学分析

Biochemical Properties

The compound is known to react with hydrogen, carbon, and nitrogen at high temperatures to form brittle, nonstoichiometric interstitial compounds with metal-like conductivity

Cellular Effects

Research on Hafnium oxide nanoparticles, a related compound, has shown that they can enhance the antibacterial effect, improve cell attachment, and significantly improve the proliferation of cells . Whether Hafnium tetrahydrofluoride has similar effects on cells and cellular processes is yet to be determined.

Molecular Mechanism

Studies on Hafnium oxide nanoparticles have shown that the thermal conductivity of the compound is length-dependent below 100 nm

Temporal Effects in Laboratory Settings

Studies on Hafnium carbide, a related compound, have shown that it has a high melting point and is stable at high temperatures

Dosage Effects in Animal Models

Studies on Hafnium oxide nanoparticles have shown that they can produce an abscopal effect in a mouse colorectal cancer model . Whether Hafnium tetrahydrofluoride has similar dosage effects in animal models is yet to be determined.

Metabolic Pathways

Hafnium is known to be involved in the tricarboxylic acid (TCA) cycle, catalyzing the hydration of fumarate to malate

Transport and Distribution

Studies on Hafnium oxide nanoparticles have shown that they can be synthesized by a hydrothermal route, using Hafnium tetrachloride as the starting material and sodium hydroxide to adjust the pH . Whether Hafnium tetrahydrofluoride has similar transport and distribution properties is yet to be determined.

Subcellular Localization

Studies on Hafnium oxide nanoparticles have shown that they can be synthesized in nanoscale, which may allow them to be localized in specific compartments or organelles . Whether Hafnium tetrahydrofluoride has similar subcellular localization properties is yet to be determined.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Hafnium tetrahydrofluoride can be achieved through a reaction between hafnium tetrachloride and lithium tetrahydroaluminate.", "Starting Materials": [ "Hafnium tetrachloride", "Lithium tetrahydroaluminate" ], "Reaction": [ "Dissolve lithium tetrahydroaluminate in tetrahydrofuran", "Add hafnium tetrachloride to the solution", "Heat the mixture at 60-70°C for several hours", "Cool the mixture to room temperature", "Filter the precipitate and wash with tetrahydrofuran", "Dry the product under vacuum" ] } | |

CAS番号 |

13709-52-9 |

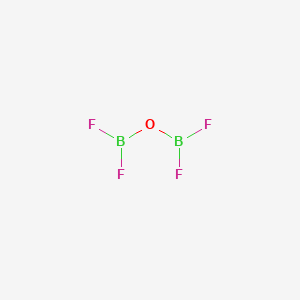

分子式 |

F4Hf |

分子量 |

254.48 g/mol |

IUPAC名 |

tetrafluorohafnium |

InChI |

InChI=1S/4FH.Hf/h4*1H;/q;;;;+4/p-4 |

InChIキー |

QHEDSQMUHIMDOL-UHFFFAOYSA-J |

SMILES |

F.F.F.F.[Hf] |

正規SMILES |

F[Hf](F)(F)F |

物理的記述 |

White powder; [Alfa Aesar MSDS] |

ピクトグラム |

Corrosive; Acute Toxic; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)